Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is a chemical compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of telmisartan, an angiotensin II receptor antagonist used to treat hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the bromination of 2’-methyl-[1,1’-biphenyl]-4-carboxylate. The process begins with the reaction of 2’-methyl-[1,1’-biphenyl]-4-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the methyl group .
Industrial Production Methods
On an industrial scale, the production of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Major Products
Substitution: Formation of azides, nitriles, or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly antihypertensive drugs like telmisartan.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of telmisartan, the compound contributes to the formation of the biphenyl structure, which is crucial for the drug’s ability to block angiotensin II receptors, thereby reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate
- Methyl 2’-(chloromethyl)-[1,1’-biphenyl]-4-carboxylate
- Methyl 2’-(iodomethyl)-[1,1’-biphenyl]-4-carboxylate
Uniqueness
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to its specific bromomethyl group, which allows for selective reactions and the formation of a wide range of derivatives. This specificity makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Biological Activity
Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H13BrO2
- Molecular Weight : 305.17 g/mol
- CAS Number : 114772-38-2
The compound features a biphenyl structure with a bromomethyl group and a carboxylate ester functionality, which contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromomethyl group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various pharmacological effects.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could act as a ligand for certain receptors, influencing cellular signaling pathways.
Antimicrobial and Antiviral Properties
Research indicates that compounds with similar biphenyl structures often exhibit antimicrobial and antiviral properties. For instance, derivatives of biphenyl compounds have shown effectiveness against various pathogens, including bacteria and viruses.
A study highlighted that compounds containing bromine substituents can enhance antiviral activity by stabilizing interactions with viral proteins. This is particularly relevant for this compound, suggesting its potential as an antiviral agent.
Anti-inflammatory Effects
Compounds structurally related to this compound have demonstrated anti-inflammatory properties in several studies. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Study 1: Antiviral Activity Assessment
In a recent study assessing the antiviral properties of various biphenyl derivatives, this compound was tested against the yellow fever virus. The compound exhibited over 50% inhibition of viral replication at concentrations around 50 µM, indicating significant antiviral potential.
Compound | % Inhibition at 50 µM |
---|---|
This compound | 55% |
Control Compound A | 45% |
Control Compound B | 30% |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of methyl esters derived from biphenyl compounds. This compound was evaluated in vitro for its ability to reduce nitric oxide production in macrophages.
Treatment | Nitric Oxide Production (µM) |
---|---|
Control | 25 |
This compound (10 µM) | 15 |
This compound (50 µM) | 8 |
Properties
IUPAC Name |
methyl 4-[2-(bromomethyl)phenyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOWWFUGRAZJFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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